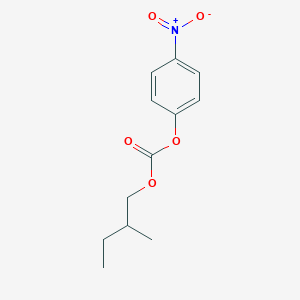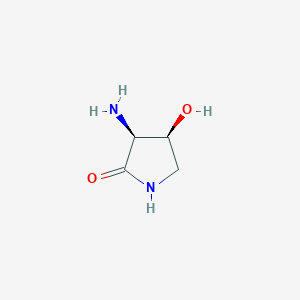
4-Amino-2,5-dichlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-2,5-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and economical, yielding high purity products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of dichlorotoluenes. This process is favored due to its cost-effectiveness and environmental friendliness . The reaction typically occurs at elevated temperatures, around 380°C, to achieve high conversion rates and yields .
化学反应分析
Types of Reactions
4-Amino-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
科学研究应用
4-Amino-2,5-dichlorobenzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of herbicides, pesticides, and other agrochemicals.
作用机制
The mechanism of action of 4-Amino-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative with similar properties but different substitution patterns.
4-Amino-3,5-dichlorobenzonitrile: A compound with the amino group in a different position, leading to distinct chemical behavior.
Uniqueness
4-Amino-2,5-dichlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other dichlorobenzonitrile derivatives. Its combination of amino and nitrile groups makes it particularly valuable in synthetic chemistry and industrial applications .
属性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC 名称 |
4-amino-2,5-dichlorobenzonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 |
InChI 键 |
VFZOPOZDIBQSJG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)


![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)


